molecular formula C20H23N3O4 B2840487 N-(5-acetamido-2-methoxyphenyl)-2-(cyclopentyloxy)isonicotinamide CAS No. 2034272-04-1

N-(5-acetamido-2-methoxyphenyl)-2-(cyclopentyloxy)isonicotinamide

Cat. No. B2840487
CAS RN: 2034272-04-1
M. Wt: 369.421
InChI Key: XIVSUJIEJQVWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetamido-2-methoxyphenyl)-2-(cyclopentyloxy)isonicotinamide, also known as AMG-073, is a small molecule inhibitor of the calcineurin pathway. Calcineurin is a protein phosphatase that plays a critical role in T-cell activation and proliferation. AMG-073 has been shown to inhibit calcineurin activity, leading to the suppression of T-cell activation and proliferation.

Scientific Research Applications

Pharmacological Applications and Mechanisms

One study details the pharmacological evaluation of lacosamide analogs, closely related to the compound of interest, highlighting their potential in seizure protection and interaction with proteins such as collapsin response mediator protein 2 (Park et al., 2009). This suggests the compound's utility in neurological research and drug development.

Biochemical Interactions

The metabolism of chloroacetamide herbicides and their interactions with human and rat liver microsomes provides insight into enzymatic activity and potential toxicology relevant to similar compounds (Coleman et al., 2000). Such studies are vital for understanding the biotransformation and potential impacts of related acetamides in biological systems.

Synthetic Applications

Research on the synthesis of pyranopyrazoles using isonicotinic acid highlights the compound's role in facilitating chemical reactions, indicating its potential in organic synthesis and material science (Zolfigol et al., 2013). This demonstrates the versatility of isonicotinic acid derivatives in promoting efficient chemical syntheses.

Chemical Properties and Structural Analysis

Studies on the structural aspects of amide-containing isoquinoline derivatives provide insights into the chemical properties and potential applications of N-(5-acetamido-2-methoxyphenyl)-2-(cyclopentyloxy)isonicotinamide analogs in forming gels or crystalline solids with various acids (Karmakar et al., 2007). This could have implications in pharmaceutical formulation and material science.

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-cyclopentyloxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13(24)22-15-7-8-18(26-2)17(12-15)23-20(25)14-9-10-21-19(11-14)27-16-5-3-4-6-16/h7-12,16H,3-6H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVSUJIEJQVWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-2-methoxyphenyl)-2-(cyclopentyloxy)isonicotinamide

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